molecular formula C13H16BrNO B8352455 1-(4-Bromobutan-1-yl)-3,4-dihydroquinolin-2(1H)-one

1-(4-Bromobutan-1-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8352455
M. Wt: 282.18 g/mol
InChI Key: FWTGMJKTXCFLEL-UHFFFAOYSA-N
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Patent
US07223765B2

Procedure details

A suspension of sodium hydride (6.8 g, 60% dispersion in mineral oil) and dimethyl formamide (200 mL) was kept at 20–30° C. followed by the addition of a solution of 3,4-dihydroquinolin-2(1H)-one (25 g) in dimethyl formamide (100 mL). The resulting mixture was stirred at room temperature for 30 min followed by the addition of a solution of 1,4-dibromobutane (184 g) in dimethyl formamide (200 mL) at a temperature of 20–40° C. The reaction mixture was stirred at room temperature for 30 min and evaporated in vacuo. The remaining oil was poured into ice water and extracted with ethyl acetate. The combined organic phases were washed with water and brine, treated with charcoal, dried (MgSO4) and evaporated in vacuo. The remaining oil was purified by flash chromatography (eluent: ethyl acetate/heptane 1:1) giving the title compound as a red oil (36 g).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
184 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][C:4]1=[O:13].[Br:14][CH2:15][CH2:16][CH2:17][CH2:18]Br>CN(C)C=O>[Br:14][CH2:15][CH2:16][CH2:17][CH2:18][N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][C:4]1=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
N1C(CCC2=CC=CC=C12)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
184 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 20–30° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The remaining oil was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water and brine
ADDITION
Type
ADDITION
Details
treated with charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining oil was purified by flash chromatography (eluent: ethyl acetate/heptane 1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCCCCN1C(CCC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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